molecular formula C21H20N6O2S B3002226 N-[(2-hydroxyquinolin-4-yl)methyl]-N-methyl-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]propanamide CAS No. 879569-66-1

N-[(2-hydroxyquinolin-4-yl)methyl]-N-methyl-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]propanamide

Cat. No.: B3002226
CAS No.: 879569-66-1
M. Wt: 420.49
InChI Key: JCGQQWCYOZUTNJ-UHFFFAOYSA-N
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Description

N-[(2-hydroxyquinolin-4-yl)methyl]-N-methyl-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]propanamide is a complex organic compound that combines several functional groups, including quinoline, tetrazole, and sulfanyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-hydroxyquinolin-4-yl)methyl]-N-methyl-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]propanamide typically involves multi-step reactions

    Synthesis of Quinoline Derivative: The quinoline derivative can be synthesized through the Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of Tetrazole Group: The tetrazole group can be introduced via a [3+2] cycloaddition reaction between an azide and an alkyne.

    Formation of the Final Compound: The final step involves the coupling of the quinoline derivative with the tetrazole and sulfanyl groups under appropriate reaction conditions, such as the use of a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[(2-hydroxyquinolin-4-yl)methyl]-N-methyl-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group on the quinoline ring can be oxidized to form a quinone derivative.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles such as thiols or amines can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a quinone derivative, while reduction of a nitro group would yield an amine.

Scientific Research Applications

N-[(2-hydroxyquinolin-4-yl)methyl]-N-methyl-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]propanamide has several scientific research applications:

    Medicinal Chemistry: This compound can be explored for its potential as a therapeutic agent due to its unique structural features.

    Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules.

    Materials Science: The compound’s unique properties may make it suitable for use in the development of new materials with specific functionalities.

Mechanism of Action

The mechanism of action of N-[(2-hydroxyquinolin-4-yl)methyl]-N-methyl-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]propanamide involves its interaction with specific molecular targets. The quinoline and tetrazole groups can interact with enzymes or receptors, modulating their activity. The sulfanyl group may also play a role in the compound’s overall bioactivity by participating in redox reactions or forming disulfide bonds.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds such as chloroquine and quinine, which are used as antimalarial agents.

    Tetrazole Derivatives: Compounds like losartan, which is used as an antihypertensive agent.

    Sulfanyl Compounds: Compounds containing sulfanyl groups, which are known for their antioxidant properties.

Uniqueness

N-[(2-hydroxyquinolin-4-yl)methyl]-N-methyl-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]propanamide is unique due to the combination of these functional groups in a single molecule, which may confer a unique set of biological and chemical properties not found in other compounds.

Properties

IUPAC Name

N-methyl-N-[(2-oxo-1H-quinolin-4-yl)methyl]-2-(1-phenyltetrazol-5-yl)sulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N6O2S/c1-14(30-21-23-24-25-27(21)16-8-4-3-5-9-16)20(29)26(2)13-15-12-19(28)22-18-11-7-6-10-17(15)18/h3-12,14H,13H2,1-2H3,(H,22,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCGQQWCYOZUTNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N(C)CC1=CC(=O)NC2=CC=CC=C21)SC3=NN=NN3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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